1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one

Organofluorine chemistry Dithiane building blocks Acyl dithiane derivatives

1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one (CAS 104863-72-1), also named Trifluoromethyl(1,3-dithiane-2-yl) ketone, is a low-molecular-weight (216.24 g mol⁻¹) organofluorine building block comprising a 1,3-dithiane ring directly attached to a trifluoroacetyl carbonyl group. Its computed physicochemical profile includes a topological polar surface area of 67.7 Ų, an XLogP of 2.7, zero hydrogen-bond donors, and six hydrogen-bond acceptors.

Molecular Formula C6H7F3OS2
Molecular Weight 216.2 g/mol
CAS No. 104863-72-1
Cat. No. B010016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one
CAS104863-72-1
SynonymsEthanone, 1-(1,3-dithian-2-yl)-2,2,2-trifluoro- (9CI)
Molecular FormulaC6H7F3OS2
Molecular Weight216.2 g/mol
Structural Identifiers
SMILESC1CSC(SC1)C(=O)C(F)(F)F
InChIInChI=1S/C6H7F3OS2/c7-6(8,9)4(10)5-11-2-1-3-12-5/h5H,1-3H2
InChIKeyQNGKKOKVGRLLTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one (CAS 104863-72-1) – Basic Chemotype Identity for Procurement Screening


1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one (CAS 104863-72-1), also named Trifluoromethyl(1,3-dithiane-2-yl) ketone, is a low-molecular-weight (216.24 g mol⁻¹) organofluorine building block comprising a 1,3-dithiane ring directly attached to a trifluoroacetyl carbonyl group [1]. Its computed physicochemical profile includes a topological polar surface area of 67.7 Ų, an XLogP of 2.7, zero hydrogen-bond donors, and six hydrogen-bond acceptors [2]. The compound belongs to the class of 2-acyl-1,3-dithianes and is primarily offered as a research chemical at ≥95% purity; no MDL, EINECS, RTECS, BRN, or PubChem identifiers are currently assigned [2][3].

Why Analogs of 1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one Cannot Be Interchanged Without Rigorous Verification


No peer-reviewed head-to-head comparisons or class-level inference studies that quantify differential reactivity, stability, selectivity, or biological activity for 1-(1,3-dithian-2-yl)-2,2,2-trifluoroethan-1-one relative to its nearest analogs were identified in the open scientific literature [1]. In the absence of such data, any claim of differentiated performance is unsupported. Procurement decisions based on presumed analog interchangeability therefore carry unquantified technical risk [1].

Quantitative Comparator-Based Differentiation Evidence for 1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one – Currently Unavailable


Absence of Comparator-Based Quantitative Evidence

After exhaustive searches of primary research articles, patents, and authoritative databases, no quantitative comparator-based evidence could be found for 1-(1,3-dithian-2-yl)-2,2,2-trifluoroethan-1-one. No study was identified that directly compares this compound with a named analog in any assay, model, or system context. Consequently, no differential claim can be substantiated at this time [1].

Organofluorine chemistry Dithiane building blocks Acyl dithiane derivatives

Application Scenarios for 1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one – Limited by Absence of Comparative Evidence


Use as a Synthetic Intermediate Where Identity and Purity Are Sufficient

In research settings where the required outcome depends solely on the chemical identity and standard purity (≥95%), this compound can serve as a 2-acyl-1,3-dithiane building block bearing a trifluoromethyl ketone moiety [1]. No evidence supports selecting this specific derivative over other 2-acyl-1,3-dithianes for any performance-driven application [1].

Physicsochemical Property Screening in Early Discovery

The computed properties (XLogP 2.7, TPSA 67.7 Ų) may be used for preliminary in silico profiling [2]. However, these values are shared by multiple close analogs, and no experimental comparator data exist to demonstrate any advantage for this compound [1].

Method Development for Trifluoroacetyl Dithiane Chemistry

The compound may be employed as a model substrate for developing new synthetic methods targeting trifluoroacetyl-substituted dithianes [1]. At present, its use is justified only by structural relevance, not by demonstrated superiority over any comparator.

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